4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine
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Overview
Description
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide is a chemical compound with the molecular formula C₂₅H₂₈NO₂P and a molecular weight of 405.47 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide typically involves the reaction of morpholine, phenylpropyl bromide, and diphenylphosphine oxide under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphine oxides and morpholine derivatives.
Reduction: Formation of phosphine and phenylpropyl derivatives.
Substitution: Formation of substituted phosphine oxides.
Scientific Research Applications
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Morpholino-1-phenylpropyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3-Morpholino-1-phenylpropyl)diphenylphosphine
- (3-Morpholino-1-phenylpropyl)diphenylphosphine sulfide
- (3-Morpholino-1-phenylpropyl)diphenylphosphine selenide
Uniqueness
(3-Morpholino-1-phenylpropyl)diphenylphosphine oxide is unique due to its specific combination of morpholino and diphenylphosphine oxide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
51713-17-8 |
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Molecular Formula |
C25H28NO2P |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(3-diphenylphosphoryl-3-phenylpropyl)morpholine |
InChI |
InChI=1S/C25H28NO2P/c27-29(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25(22-10-4-1-5-11-22)16-17-26-18-20-28-21-19-26/h1-15,25H,16-21H2 |
InChI Key |
GRUZSGIAOOBDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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